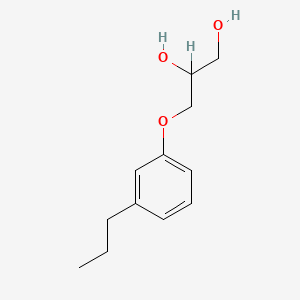

3-(m-Propylphenoxy)-1,2-propanediol

Description

Contextualization within Phenoxypropanediol Chemical Space

The phenoxypropanediol chemical space is a well-explored area of organic chemistry, characterized by a core structure of a propanediol (B1597323) moiety linked to a phenoxy group via an ether bond. This scaffold is the basis for numerous derivatives where the phenyl ring is substituted at various positions (ortho, meta, para) with different functional groups.

Variations within this chemical space are extensive and include compounds such as:

3-Phenoxy-1,2-propanediol: The parent compound of this class.

Mephenesin (B1676209) (3-(o-tolyloxy)-1,2-propanediol): A well-known muscle relaxant. wikipedia.org

Guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol): A widely used expectorant. wikipedia.org

Other derivatives with substitutions like chloro, bromo, and methoxy (B1213986) groups.

The exploration of this chemical space is driven by the desire to understand how different substituents on the phenyl ring influence the molecule's physicochemical properties and biological activity. The specific placement and nature of the substituent, such as the propyl group in the meta position of 3-(m-Propylphenoxy)-1,2-propanediol, can significantly alter its pharmacological profile.

Structural Characteristics and Chemical Class

This compound, with the molecular formula C12H18O3, belongs to the chemical class of glycol ethers. uni.lu Its structure features several key components:

A Propane-1,2-diol Backbone: A three-carbon chain with two hydroxyl (-OH) groups on adjacent carbons (C1 and C2). This diol structure is crucial for its physical properties, such as solubility.

An Ether Linkage: An oxygen atom connects the propanediol backbone to the phenoxy group.

A Substituted Phenyl Ring: A phenyl group with a propyl (-CH2CH2CH3) substituent at the meta (position 3) position.

The presence of both hydrophilic hydroxyl groups and a lipophilic propylphenoxy group gives the molecule an amphipathic character.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18O3 uni.lu |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 3-(3-propylphenoxy)propane-1,2-diol uni.lu |

| SMILES | CCCC1=CC(=CC=C1)OCC(CO)O uni.lu |

| InChIKey | HEXPBLMJYQVQNU-UHFFFAOYSA-N uni.lu |

| Chemical Class | Glycol Ether |

Historical Development and Relevant Precedent Compounds

The investigation into phenoxypropanediol derivatives is rooted in the pharmacological success and limitations of its predecessors. The historical development can be traced back to the mid-20th century with the discovery of Mephenesin.

Mephenesin (Myanesin): Introduced in the 1940s, Mephenesin was identified as a centrally acting muscle relaxant. wikipedia.orgdrugbank.com However, its clinical utility was hampered by a short duration of action and a low therapeutic index, which spurred further research. wikipedia.org

Guaifenesin: Initially derived from the guaiacum plant, guaifenesin was first approved by the FDA in 1952. lgcstandards.comresearchgate.net While primarily known as an expectorant, it has also been studied for potential muscle relaxant and anticonvulsant properties. wikipedia.org

The search for compounds with improved pharmacological profiles—such as longer duration of action, better absorption, and enhanced safety—led to the synthesis of a wide array of Mephenesin analogs. wikipedia.org This systematic modification of the Mephenesin structure, including altering the position and identity of the alkyl group on the phenyl ring, represents a classic medicinal chemistry approach to drug discovery. The synthesis of compounds like this compound is a logical step in this ongoing exploration.

Rationale for Dedicated Academic Investigation

The primary rationale for the academic investigation of this compound stems from the principles of structure-activity relationship (SAR) studies. By synthesizing and evaluating analogs of a known active compound like Mephenesin, researchers aim to:

Optimize Pharmacological Activity: The goal is to discover derivatives with more potent and longer-lasting muscle relaxant effects. nih.gov

Explore New Therapeutic Applications: Research into related compounds has revealed other potential activities, such as anticonvulsant effects and the promotion of neurite outgrowth, suggesting that new derivatives could be useful for a range of neurological conditions. nih.gov

Understand Molecular Mechanisms: Studying how subtle structural changes affect biological activity helps to elucidate the compound's mechanism of action and its interaction with biological targets, such as the NMDA receptor, which has been suggested for Mephenesin. wikipedia.orgmedchemexpress.com

The specific choice of a propyl group at the meta position allows for a systematic evaluation of how lipophilicity and steric factors at this position influence the molecule's interaction with its biological target, compared to the ortho-methyl group of Mephenesin or the ortho-methoxy group of Guaifenesin.

Significance of Research Directions within Organic and Medicinal Chemistry

The study of this compound and its analogs holds significance for both organic and medicinal chemistry.

In Medicinal Chemistry, this research contributes to the broader understanding of the SAR of centrally acting muscle relaxants. nih.gov By systematically modifying the lead compound (Mephenesin), chemists can build models that predict the biological activity of new derivatives, streamlining the drug discovery process. This approach is fundamental to developing safer and more effective drugs. nih.govnih.gov

In Organic Chemistry, the synthesis of these molecules provides a practical application for developing and refining synthetic methodologies. The preparation of substituted phenoxypropanediols often involves reactions such as ether synthesis from a substituted phenol (B47542) and a glycerol (B35011) derivative, which can be optimized for yield and purity. researchgate.net

The continued exploration of the phenoxypropanediol chemical space, including compounds like this compound, exemplifies the iterative process of drug development, where foundational discoveries lead to focused research aimed at creating novel therapeutic agents with improved properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63991-77-5 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-(3-propylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C12H18O3/c1-2-4-10-5-3-6-12(7-10)15-9-11(14)8-13/h3,5-7,11,13-14H,2,4,8-9H2,1H3 |

InChI Key |

HEXPBLMJYQVQNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)OCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. princeton.edu For 3-(m-Propylphenoxy)-1,2-propanediol, the primary strategic disconnections involve breaking the ether and carbon-carbon bonds to identify simpler precursor molecules.

Key Disconnections:

Ether Bond Disconnection: The most logical disconnection is at the ether linkage, separating the propylphenoxy group from the propanediol (B1597323) backbone. This leads to two key synthons: a m-propylphenol synthon and a 1,2-propanediol synthon. The corresponding real-world starting materials would be m-propylphenol and a suitable three-carbon electrophile such as epichlorohydrin (B41342) or glycidol (B123203).

Propyl Group Disconnection: Another strategic disconnection involves the bond between the propyl group and the phenyl ring. This would lead to a hydroxyphenoxy-1,2-propanediol intermediate and a propyl-containing reagent.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Point | Synthons | Potential Starting Materials |

| Ether Linkage | m-propylphenoxide and a C3 electrophile | m-Propylphenol and Epichlorohydrin/Glycidol |

| Propyl-Phenyl Bond | Phenoxy-1,2-propanediol anion and a propyl electrophile | 3-Phenoxy-1,2-propanediol and a propyl halide |

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the Williamson ether synthesis.

A primary method involves the reaction of m-propylphenol with an epoxide, such as epichlorohydrin, in the presence of a base. The base deprotonates the phenol (B47542) to form the phenoxide, which then acts as a nucleophile, attacking the least substituted carbon of the epoxide ring. Subsequent hydrolysis of the resulting epoxide ring yields the diol functionality.

Another approach starts with 3-phenoxy-1,2-propanediol, which can then be alkylated at the aromatic ring. daicelchiral.com This method, however, may present challenges with regioselectivity, potentially leading to a mixture of ortho, meta, and para isomers.

Stereoselective Synthesis and Chiral Resolution Techniques

Since this compound contains a chiral center at the C2 position of the propanediol moiety, methods for obtaining enantiomerically pure forms are of significant interest.

Stereoselective Synthesis:

Sharpless Asymmetric Dihydroxylation: This powerful method can be used to introduce the diol functionality onto an appropriately substituted allylic ether precursor in a stereocontrolled manner. nih.gov For example, an allyl m-propylphenyl ether could be subjected to asymmetric dihydroxylation to yield the desired enantiomer of this compound.

Chiral Resolution:

Chromatographic Methods: Racemic mixtures of this compound can be separated using chiral chromatography. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. daicelchiral.com

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the diol, and the resulting ester can then be separated from the unreacted alcohol.

A study on the chiral resolution of 3-monochloro-1,2-propanediol (3-MCPD), a related compound, demonstrated the successful use of gas chromatography-mass spectrometry (GC-MS) for the analysis of its enantiomers after hydrolysis of their esterified forms. nih.gov This suggests that similar chromatographic techniques could be applicable to this compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often used for Williamson ether synthesis.

Base: The strength and type of base used for the deprotonation of the phenol can affect the reaction's efficiency. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions.

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.

For the synthesis of related propanediol compounds, optimization of fermentation parameters has been shown to significantly increase yield. nih.govresearchgate.net While not directly a chemical synthesis, these studies highlight the importance of systematic optimization of reaction conditions.

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships.

Analogues:

Varying the Alkyl Substituent: The propyl group on the phenoxy ring can be replaced with other alkyl groups (e.g., methyl, ethyl, butyl) to investigate the effect of chain length and branching. For example, 3-(3,5-dimethylphenoxy)-1,2-propanediol is a related analogue. epa.gov

Varying the Substitution Pattern: The position of the alkyl group on the phenyl ring can be moved from the meta position to the ortho or para positions to study the impact of isomerism.

Modifying the Propanediol Moiety: The propanediol backbone can be altered, for instance, by introducing additional substituents or changing the chain length.

Derivatives:

Esterification: The hydroxyl groups of the propanediol moiety can be esterified with various carboxylic acids to form mono- or di-esters. google.com

Etherification: The hydroxyl groups can also be converted to ethers. For example, trimethylsilyl (B98337) (TMS) derivatives can be prepared. nist.gov

Amination: The hydroxyl groups can be replaced with amino groups to create amino-propanediol derivatives. The synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849) is a well-established process. researchgate.net

Investigation of Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present: the ether linkage and the primary and secondary hydroxyl groups.

Ether Cleavage: The ether bond can be cleaved under harsh conditions using strong acids like HBr or HI.

Reactions of the Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions typical of alcohols:

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol can be oxidized to a ketone.

Esterification and Etherification: As mentioned previously, the hydroxyl groups can be readily converted to esters and ethers.

Halogenation: The hydroxyl groups can be replaced with halogens using reagents such as thionyl chloride or phosphorus tribromide.

The chemical properties of the related 1,3-propanediol (B51772) show that it can undergo condensation reactions with carboxylic acids to form esters and with isocyanates to form urethanes. chemicalbook.com It is expected that this compound would exhibit similar reactivity at its hydroxyl groups.

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive structural analysis of a compound like 3-(m-Propylphenoxy)-1,2-propanediol would typically involve a suite of spectroscopic methods. Each technique provides unique insights into the molecular architecture, and together they offer a complete picture of the compound's identity and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, capable of providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR would be expected to reveal the number of chemically non-equivalent protons and their connectivity. Key expected signals would include multiplets for the aromatic protons of the m-propylphenyl group, with their specific splitting patterns indicating their relative positions on the benzene ring. The propyl group would show characteristic signals for its methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons. The propanediol (B1597323) moiety would exhibit complex signals for the methine (CH) and methylene (CH₂) protons, with their chemical shifts and coupling constants providing information about the connectivity and stereochemistry of the diol.

¹³C NMR would complement the proton data by identifying the number of unique carbon environments. Distinct signals would be anticipated for the carbons of the aromatic ring, the propyl side chain, and the propanediol backbone. The chemical shifts of these signals would be indicative of their electronic environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the propylphenoxy and propanediol fragments.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would be expected to show characteristic absorption or scattering bands.

FTIR Spectroscopy would likely display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups in the propanediol moiety. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) would be expected to show a strong absorption band in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the carbon-carbon bonds of the propyl chain would be expected to give rise to strong Raman signals.

A comparative analysis of the FTIR and Raman spectra would offer a more complete vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₈O₃), HRMS would provide a precise mass measurement, confirming its molecular formula.

Fragmentation Pathway Analysis , typically performed using techniques like tandem mass spectrometry (MS/MS), would offer structural insights by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water from the diol, cleavage of the propyl chain, and fragmentation of the ether bond, providing further confirmation of the molecule's structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should this compound be a crystalline solid, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule like this compound, which contains a stereocenter at the C2 position of the propanediol unit, X-ray crystallography could determine the absolute stereochemistry of a single enantiomer or confirm the racemic nature of a mixture.

Chromatographic Methodologies for Purity Profiling and Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. The development of a robust HPLC method for this compound would be critical for its quality control.

A typical reversed-phase HPLC method would likely be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, potentially with the addition of a buffer to control the pH. The detection method would depend on the chromophoric nature of the molecule; given the presence of the phenyl ring, UV detection at a suitable wavelength (e.g., around 270 nm) would be appropriate.

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound peak and any potential impurities. Validation of the method would then be necessary to ensure its accuracy, precision, linearity, and robustness.

Gas Chromatography (GC) Techniques

Gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which possesses polar hydroxyl groups, pre-column derivatization is often a necessary step to enhance its volatility and thermal stability, while also improving peak shape and preventing interactions with the stationary phase. google.com The most common derivatization method involves converting the polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. nih.goviipseries.org

The choice of GC column is critical. A nonpolar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is often suitable for the analysis of silylated derivatives. scispace.com The separation is based on the boiling points of the analytes. The instrumental conditions, including injector temperature, oven temperature program, and detector settings, must be carefully optimized to achieve good resolution and sensitivity. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for definitive identification. researchgate.netnih.gov

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness scispace.com | Provides efficient separation of semi-volatile organic compounds. |

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability; improves peak shape. nih.gov |

| Injector | Split/Splitless, 270-280 °C | Ensures rapid vaporization of the sample without thermal degradation. researchgate.net |

| Carrier Gas | Helium or Nitrogen, 1-2 mL/min | Mobile phase that carries the analyte through the column. google.com |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C2 position of the propanediol moiety, it exists as a pair of enantiomers (R and S forms). In pharmaceutical and biological contexts, it is crucial to separate and quantify these enantiomers, as they can exhibit different physiological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for this purpose. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate (B1207046) derivatives, are highly effective for a broad range of chiral compounds. nih.govuva.es For the closely related compound 3-Phenoxy-1,2-propanediol, a successful separation has been demonstrated using a CHIRALPAK® ID column, which is an amylose-based CSP. daicelchiral.com The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like 2-propanol, is optimized to achieve baseline resolution between the enantiomeric peaks. daicelchiral.com The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers. researchgate.net

Table 2: Chiral HPLC Method for a Structurally Related Compound: 3-Phenoxy-1,2-propanediol

| Parameter | Condition | Reference |

| Column | CHIRALPAK® ID (4.6 x 250 mm, 5 µm) | daicelchiral.com |

| Chromatographic Mode | Normal Phase | daicelchiral.com |

| Mobile Phase | n-hexane / 2-propanol = 80 / 20 | daicelchiral.com |

| Flow Rate | 1.0 mL/min | daicelchiral.com |

| Temperature | 25 °C | daicelchiral.com |

| Detection | UV-VIS at 254 nm | daicelchiral.com |

| Resolution (Rs) | 3.31 | daicelchiral.com |

Hyphenated Analytical Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. iipseries.orgchemijournal.com The combination provides both separation of components and their specific identification. ijnrd.org For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques. iosrjournals.org

GC-MS was one of the first hyphenated techniques to be developed and is highly effective for volatile and semi-volatile compounds. iosrjournals.org After separation on the GC column, the analyte enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This spectrum serves as a "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries. iipseries.org

LC-MS is particularly useful for analyzing compounds that are not easily volatilized or are thermally unstable. chemijournal.com For chiral analysis, coupling chiral HPLC with tandem mass spectrometry (LC-MS-MS) can provide exceptional sensitivity and selectivity, allowing for the determination of enantiomers even at very low concentrations. nih.gov An atmospheric pressure chemical ionization (APCI) interface is often suitable when using normal-phase chromatography with nonpolar solvents like n-hexane. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Material Characterization

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about the thermal stability and phase behavior of a substance. wikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. researchgate.net For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The onset temperature of mass loss indicates the point at which the compound begins to degrade. This information is critical for determining safe handling and storage temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. wikipedia.orgtudelft.nl A DSC scan of this compound would show an endothermic peak corresponding to its melting point, providing a precise value for this key physical property. nih.gov It can also reveal information about the sample's crystallinity and polymorphism.

Table 3: Information Obtained from Thermal Analysis Techniques

| Technique | Principle | Key Information for this compound |

| TGA | Measures mass change vs. temperature. researchgate.net | - Thermal stability range- Onset of decomposition temperature- Presence of residual solvents or water |

| DSC | Measures heat flow vs. temperature. wikipedia.orglibretexts.org | - Melting point (Tm)- Enthalpy of fusion (ΔHf)- Glass transition temperature (Tg) for amorphous forms wikipedia.org- Crystallization temperature (Tc) |

Computational and Theoretical Studies of 3 M Propylphenoxy 1,2 Propanediol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical studies specifically for 3-(m-Propylphenoxy)-1,2-propanediol are not extensively available in public literature. However, the methodologies are well-established. Calculations would typically involve geometry optimization to find the lowest energy structure, followed by the computation of electronic descriptors.

Key Electronic and Reactivity Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. mdpi.com It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the ether and hydroxyl groups would be expected to be regions of negative potential. mdpi.com

Predicted Physicochemical Properties: Public databases like PubChemLite provide computationally predicted properties based on the molecule's structure. uni.lu These serve as preliminary data in the absence of dedicated experimental or computational studies.

Table 1: Predicted Physicochemical and Electronic Properties for this compound

| Parameter | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C12H18O3 | Basic molecular composition | uni.lu |

| Monoisotopic Mass | 210.1256 Da | Exact mass of the most abundant isotope | uni.lu |

| XlogP | 1.9 | A measure of lipophilicity, important for pharmacokinetic predictions | uni.lu |

| Predicted CCS (Ų) | [M+H]+: 148.4 | Collision Cross Section provides information on the molecule's shape in the gas phase | uni.lu |

| [M+Na]+: 154.2 | uni.lu |

This data is computationally predicted and sourced from PubChemLite. uni.lu

Prediction of Molecular Interactions and Binding Affinities (if applicable to biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. openmedicinalchemistryjournal.comnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. The process involves sampling a large number of orientations and conformations of the ligand in the receptor's binding site and scoring them based on their energetic favorability. dergipark.org.tr

For this compound, which is structurally related to the muscle relaxant mephenesin (B1676209), potential biological targets could include receptors in the central nervous system. A molecular docking study would involve:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using software like AutoDock to place the ligand into the active site of the receptor. nih.gov The algorithm explores various poses and scores them.

Analysis of Results: The output is a set of binding poses ranked by a scoring function, which estimates the binding free energy (ΔG). A more negative value typically indicates a stronger, more favorable interaction. openmedicinalchemistryjournal.comnih.gov The analysis also reveals specific interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues. researchgate.net

Table 3: Hypothetical Molecular Docking Results

| Parameter | Description | Illustrative Value | Source |

|---|---|---|---|

| Binding Energy (ΔG) | Estimated free energy of binding; more negative values suggest higher affinity. | -5 to -8 kcal/mol | openmedicinalchemistryjournal.comnih.gov |

| Inhibitory Constant (Ki) | Calculated from the binding energy; represents the concentration required to inhibit 50% of the target. | Micromolar (µM) to Nanomolar (nM) range | openmedicinalchemistryjournal.com |

| Key Interacting Residues | Amino acids in the binding pocket that form significant contacts (e.g., H-bonds, hydrophobic interactions). | Tyr, Ser, Phe, Leu | researchgate.net |

This table presents hypothetical data to illustrate the typical output of a molecular docking study, as specific studies on this compound are not available. Values are based on general findings for small molecule-protein interactions. openmedicinalchemistryjournal.comnih.govresearchgate.net

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed map of energy changes as reactants are converted into products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.

Studies on related diols, such as 1,2-ethanediol (B42446) and 1,3-propanediol (B51772), demonstrate how these mechanisms can be explored using DFT and higher-level theories like coupled-cluster (CCSD(T)). nih.gov For this compound, potential reactions of interest could include its metabolism, such as oxidation of the hydroxyl groups or aromatic hydroxylation.

A computational study of a reaction mechanism would typically produce:

A Potential Energy Surface: A map showing the energy of the system as a function of the geometric changes during the reaction.

Optimized Geometries: The calculated 3D structures of reactants, intermediates, transition states, and products.

Activation Barriers (Ea): The energy difference between the reactants and the transition state, which governs the reaction kinetics. nih.gov

For example, a study on the dehydration of 1,3-propanediol on a catalyst surface identified the specific bond-breaking and bond-forming steps and calculated the energy barriers for competing pathways. nih.gov A similar approach could be used to model the metabolic pathways of this compound, such as its oxidation to a carboxylic acid derivative, a known metabolic route for related compounds. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an observed activity or property. nih.gov

For this compound, a QSAR study could be part of a larger analysis of related muscle relaxants to identify the key structural features responsible for their efficacy. A QSPR study could aim to predict properties like boiling point, solubility, or lipophilicity.

Commonly Used Molecular Descriptors in QSAR/QSPR:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Describe the connectivity of atoms in the molecule (e.g., branching indices).

Geometric Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

Physicochemical Descriptors: Such as logP (lipophilicity).

Table 4: Examples of QSAR/QSPR Modeling Parameters for this compound

| Descriptor Class | Specific Descriptor Example | Relevance | Source |

|---|---|---|---|

| Physicochemical | XlogP | Predicts lipophilicity and membrane permeability. | uni.lu |

| Geometric | Solvent Accessible Surface Area (SASA) | Relates to how the molecule interacts with its environment (e.g., solvent or a receptor). | nih.gov |

| Topological | Wiener Index | Encodes information about molecular branching. | nih.gov |

| Quantum Chemical | Dipole Moment | Describes the polarity of the molecule, influencing solubility and binding. | nih.gov |

| Constitutional | Number of Rotatable Bonds | A measure of molecular flexibility, which can affect receptor binding. | |

Preclinical Pharmacological and Biological Investigations in Vitro and in Vivo Non Human Models

Screening for Modulatory Effects on Biological Targets (e.g., receptors, enzymes, ion channels)

There is no available information from screening assays to determine the modulatory effects of 3-(m-Propylphenoxy)-1,2-propanediol on biological targets such as receptors, enzymes, or ion channels.

Mechanistic Studies of Cellular Responses in Model Systems

Due to the absence of published research, there is no information regarding the mechanistic studies of cellular responses to this compound.

No studies have been found that elucidate the signal transduction pathways affected by this compound.

There is no available data on the subcellular localization or target engagement of this compound within cells.

Assessment of Biological Activities in Relevant Non-Human Cell Lines

No studies reporting the assessment of biological activities of this compound in any non-human cell lines were found.

In Vivo Efficacy Studies in Established Animal Models of Disease

There are no published in vivo efficacy studies for this compound in any established animal models of disease.

Comparative Studies with Reference Compounds in Preclinical Assays

Without any preclinical data on this compound, no comparative studies with reference compounds can be reported.

Insights from Structurally Related Compounds

While no direct data exists for this compound, research on other alkylphenoxy propanediol (B1597323) derivatives offers some context. For instance, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol has been shown to possess anti-inflammatory properties. nih.gov This compound was found to suppress inflammatory responses by inhibiting multiple kinases, suggesting a potential mechanism of action for this class of molecules. nih.gov

Another related compound, 3-(2-Methoxyphenoxy)-1,2-propanediol , also known as Guaifenesin (B1672422), is a well-known muscle relaxant and expectorant. fishersci.be This highlights that modifications to the phenoxy group can lead to distinct pharmacological effects.

Furthermore, studies on 3-phenoxy-1,2-propanediol indicate its role as a precursor in the synthesis of various pharmaceutical agents.

These examples underscore the potential for biological activity within the phenoxy-propanediol chemical class. However, the specific effects of the m-propyl substitution on the phenoxy ring of this compound remain uninvestigated and cannot be predicted from the available data on its analogues.

Metabolism and Pharmacokinetic Profiling in Preclinical and in Silico Models

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Hepatocytes

Metabolic stability assays typically involve incubating the test compound with a metabolically active system, such as liver microsomes which contain phase I enzymes, or hepatocytes which contain both phase I and phase II enzymes. springernature.com The concentration of the parent compound is monitored over time using analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). springernature.commdpi.com The rate of disappearance of the parent compound provides a measure of its intrinsic clearance.

In studies of similar compounds, such as certain sedative-hypnotics, significant metabolism was observed in rat liver microsomes, while stability was higher in human, monkey, dog, and mouse liver microsomes, indicating species-specific differences. frontiersin.org For instance, a study on the sedative-hypnotic compound YZG-331 showed that approximately 46% of the compound was metabolized in rat liver microsomes in the presence of NADPH, whereas less than 20% was diminished in other species. frontiersin.org

Metabolite identification is a subsequent step, often carried out using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the biotransformation products. researchgate.net For a related compound, 3-(phenylamino)propane-1,2-diol (PAP), which was investigated in relation to the Toxic Oil Syndrome, extensive metabolism was observed in mice, with several urinary metabolites identified. nih.govnih.gov

Table 1: Hypothetical In Vitro Metabolic Stability of 3-(m-Propylphenoxy)-1,2-propanediol in Liver Microsomes

| Species | Incubation Time (min) | Remaining Parent Compound (%) | Intrinsic Clearance (µL/min/mg protein) |

| Human | 60 | Data not available | Data not available |

| Rat | 60 | Data not available | Data not available |

| Mouse | 60 | Data not available | Data not available |

| Dog | 60 | Data not available | Data not available |

| Monkey | 60 | Data not available | Data not available |

This table is a template for presenting typical metabolic stability data. No experimental values for this compound are currently published.

Identification of Major Metabolic Pathways and Enzymes Involved

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Based on the structure of this compound, several metabolic pathways can be postulated:

Oxidation of the Propyl Side Chain: The propyl group attached to the phenoxy ring is a likely site for hydroxylation at the benzylic position, followed by further oxidation to a ketone or carboxylic acid.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, primarily at the ortho and para positions relative to the ether linkage.

O-Dealkylation (Ether Cleavage): The ether bond may be cleaved, leading to the formation of m-propylphenol and glycerol (B35011).

Oxidation of the Propanediol (B1597323) Moiety: The primary and secondary alcohol groups of the 1,2-propanediol side chain can be oxidized to aldehydes, ketones, and carboxylic acids.

Conjugation (Phase II): The hydroxyl groups of the parent compound and its phase I metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

The primary enzymes responsible for phase I metabolism are the Cytochrome P450 (CYP) superfamily. nih.gov Studies on other compounds with similar structural motifs have implicated various CYP isoforms. For example, the metabolism of medroxyprogesterone (B1676146) acetate, which also undergoes extensive hydroxylation, was found to be primarily mediated by CYP3A4. researchgate.net In the case of the structurally related compound 3-(phenylamino)propane-1,2-diol, the formation of hydroxylated metabolites suggests the involvement of CYP enzymes. nih.govnih.gov

Table 2: Potential Metabolic Pathways for this compound and Involved Enzymes

| Metabolic Pathway | Potential Metabolite(s) | Key Enzyme(s) |

| Propyl Side-Chain Oxidation | 3-(3-(1-hydroxypropyl)phenoxy)-1,2-propanediol, 3-(3-(1-oxopropyl)phenoxy)-1,2-propanediol | Cytochrome P450 (e.g., CYP2C9, CYP3A4) |

| Aromatic Hydroxylation | 3-(hydroxy-m-propylphenoxy)-1,2-propanediol | Cytochrome P450 (e.g., CYP2D6, CYP1A2) |

| O-Dealkylation | m-Propylphenol, Glycerol | Cytochrome P450 |

| Propanediol Oxidation | 3-(m-Propylphenoxy)propanoic acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| Glucuronidation | Glucuronide conjugates of parent and metabolites | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfate conjugates of parent and metabolites | Sulfotransferases (SULTs) |

Prediction of Metabolic Profiles via Computational Chemistry and Cheminformatics

In the absence of experimental data, computational (in silico) models are valuable tools for predicting the metabolic fate of a compound. Various software programs and web servers can predict sites of metabolism (SOM) and the resulting metabolites. These tools utilize a range of methodologies, including expert systems based on known metabolic reactions, quantum chemical calculations, and machine learning models trained on large datasets of metabolic transformations.

For this compound, these predictive tools would likely identify the benzylic carbon of the propyl group and the aromatic ring as the most probable sites for CYP-mediated oxidation. The ether linkage and the diol group would also be flagged as potential sites of metabolism. PubChem provides predicted collision cross-section values which can aid in metabolite identification by mass spectrometry. uni.lu

Preclinical Pharmacokinetic Parameters in Animal Models (e.g., absorption, distribution, excretion)

Preclinical pharmacokinetic studies in animal models are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While no specific data exists for this compound, studies on the analogous compound 3-(phenylamino)propane-1,2-diol (PAP) in mice provide a useful reference. nih.gov

In these studies, radiolabeled PAP was administered to mice, and its distribution and excretion were monitored. nih.gov The majority of the administered dose was eliminated in the urine within 24 hours, indicating good absorption and systemic exposure followed by efficient renal clearance of its metabolites. nih.gov The parent compound accounted for less than 1% of the excreted dose, demonstrating extensive metabolism. nih.gov Radioactivity in major organs was low, suggesting limited tissue accumulation. nih.gov

Table 3: Illustrative Preclinical Pharmacokinetic Parameters (based on analogy with 3-phenylamino-propane-1,2-diol in mice)

| Parameter | Value (in A/J Mice) | Value (in C57BL/6 Mice) |

| Route of Administration | Intraperitoneal | Intraperitoneal |

| Primary Route of Excretion | Urine | Urine |

| 24h Urinary Excretion (% of dose) | ~70% | ~36% |

| 24h Fecal Excretion (% of dose) | ~0.6% | ~3.3% |

| Unchanged Drug in Urine | <1% | <1% |

| Major Urinary Metabolite | 2-Hydroxy-3-(phenylamino)propanoic acid | 2-Hydroxy-3-(phenylamino)propanoic acid |

Data from a study on 3-(phenylamino)propane-1,2-diol nih.gov and is intended to be illustrative for a related compound.

Bioavailability and Clearance Assessments in Non-Human Systems

Bioavailability, the fraction of an administered dose that reaches systemic circulation unchanged, and clearance, the volume of plasma cleared of the drug per unit time, are key pharmacokinetic parameters. These are typically determined from plasma concentration-time profiles following intravenous and extravascular (e.g., oral) administration.

The extensive metabolism of the related compound PAP suggests that this compound would likely have low to moderate oral bioavailability due to significant first-pass metabolism in the liver. Its clearance is expected to be primarily metabolic. The rate of metabolism in liver microsomes can be used to estimate hepatic clearance and the extraction ratio.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Derivatization and Analogue Design for SAR Elucidation

To probe the SAR of 3-(m-Propylphenoxy)-1,2-propanediol, medicinal chemists have systematically synthesized a variety of analogues. These modifications primarily focus on three key regions of the molecule: the aromatic ring, the ether linkage, and the 1,2-propanediol side chain.

Aromatic Ring Modifications: Substituents on the phenyl ring have been varied in terms of their electronic properties (electron-donating or electron-withdrawing), size, and position (ortho, meta, or para). For instance, analogues with different alkyl groups, halogens, or methoxy (B1213986) groups have been synthesized to explore their impact on activity. The position of the propyl group in this compound at the meta position is a key feature, and moving it to the ortho or para positions in analogues helps to delineate the spatial requirements of the receptor binding site.

Propanediol (B1597323) Side Chain Modifications: The 1,2-propanediol moiety offers several avenues for derivatization. The hydroxyl groups can be esterified or converted to carbamates to modulate properties like lipophilicity and metabolic stability. For example, the synthesis of carbamate (B1207046) derivatives of related compounds like mephenesin (B1676209) has been a strategy to prolong their duration of action. Furthermore, the length of the alkyl chain can be altered, or the diol can be replaced with other polar functional groups to assess their importance for biological activity.

The synthesis of these analogues often involves well-established chemical reactions. For instance, the Williamson ether synthesis is a common method to couple a substituted phenol (B47542) with a three-carbon synthon like 3-chloro-1,2-propanediol (B139630) or glycidol (B123203) to form the desired phenoxy-propanediol scaffold.

Correlation between Structural Modifications and Observed Biological Activities

The biological activities of this compound analogues are typically evaluated in preclinical models to assess their muscle relaxant, anticonvulsant, or anxiolytic effects. The following correlations have been observed:

Aromatic Substitution: The nature and position of the substituent on the phenyl ring significantly influence activity. For centrally acting muscle relaxants of the mephenesin class, it has been found that certain substitutions can enhance potency. For example, in a series of related compounds, a negatively polarized group located in the same plane as the aromatic nucleus was found to increase the threshold for convulsions, suggesting a beneficial effect on anticonvulsant activity. google.com Conversely, positively polarized groups at the same location decreased this threshold. google.com The presence of a substituent at the ortho position, as seen in the analogue mephenesin (3-(o-tolyloxy)-1,2-propanediol), is a common feature among active compounds in this class.

Ether Linkage: The ether oxygen is generally considered important for maintaining the appropriate conformation for binding to the biological target. Its replacement can lead to a significant loss of activity, highlighting its role in the pharmacophore.

Propanediol Side Chain: Modifications to the propanediol side chain have a profound impact on both potency and pharmacokinetic properties. The conversion of the hydroxyl groups to carbamates, for instance, can lead to compounds with a longer duration of action. This is because carbamates are generally more resistant to metabolic degradation than the parent diols. The free hydroxyl groups, however, are often crucial for the initial biological activity.

The following interactive data table summarizes the general SAR trends observed for analogues of this compound, based on qualitative data from the literature.

| Compound/Analogue | Structural Modification | Observed Biological Activity Trend |

| 3-(o-Propylphenoxy)-1,2-propanediol | Propyl group at ortho position | Potentially increased muscle relaxant activity |

| 3-(p-Propylphenoxy)-1,2-propanediol | Propyl group at para position | Potentially altered activity profile |

| 3-(m-Chlorophenoxy)-1,2-propanediol | Propyl group replaced by Chloro | May retain activity, depending on electronic effects |

| This compound-1-carbamate | Carbamate at C1 hydroxyl | Potentially longer duration of action |

| 3-(m-Propylthiophenoxy)-1,2-propanediol | Ether oxygen replaced by Sulfur | Likely reduced activity |

Identification of Key Pharmacophoric Elements and Structural Motifs

Based on SAR studies of this compound and its analogues, a general pharmacophore model can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target and trigger a biological response.

The key pharmacophoric elements for this class of compounds are believed to include:

An Aromatic Ring: This feature is essential for van der Waals and potentially pi-pi stacking interactions within the receptor binding pocket.

An Ether Oxygen Atom: This acts as a hydrogen bond acceptor and provides the correct spatial orientation of the aromatic ring relative to the side chain.

A Propanediol Side Chain: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with the receptor. The flexibility of this side chain allows it to adopt the optimal conformation for binding.

Computational Approaches to SAR/SPR Landscape Mapping

In recent years, computational methods have become invaluable tools for mapping the SAR and SPR landscapes of drug candidates. For compounds like this compound, these approaches can provide insights into their mechanism of action and help in the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D properties of a series of molecules with their biological activities. For a series of aryloxypropanolamine analogues, such studies can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. This information can then guide the design of new analogues with improved properties.

Molecular Docking: If the three-dimensional structure of the biological target (e.g., a receptor or an enzyme) is known, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of a ligand within the active site and estimate the binding affinity. For this compound, docking studies could help to visualize its interactions with the target and explain the observed SAR.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Influence of Stereochemistry on Biological and Chemical Properties

The this compound molecule contains a chiral center at the C2 position of the propanediol moiety. This means that it can exist as two enantiomers, (R)- and (S)-3-(m-Propylphenoxy)-1,2-propanediol. The stereochemistry of a drug molecule can have a profound impact on its biological activity, as the two enantiomers can interact differently with a chiral biological target like a receptor or an enzyme.

It is well-established in pharmacology that one enantiomer of a chiral drug is often significantly more potent than the other (the eutomer and the distomer, respectively). In some cases, the distomer may be inactive or even have undesirable side effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a crucial step in its development as a drug candidate.

The synthesis of enantiomerically pure analogues can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or the resolution of a racemic mixture. For example, enantiomerically enriched glycidol can be used in the Williamson ether synthesis to produce a single enantiomer of the final product.

The influence of stereochemistry on the biological properties of this class of compounds is an active area of research. For instance, studies on related chiral compounds have shown that the different stereoisomers can exhibit distinct pharmacological profiles. Therefore, a thorough investigation of the stereochemical aspects of this compound is essential for a complete understanding of its SAR and for the development of a safe and effective therapeutic agent.

Potential Applications and Broader Scientific Implications

Utility as a Research Tool or Molecular Probe in Biological Investigations

By analogy, 3-(m-Propylphenoxy)-1,2-propanediol could serve as a molecular probe to investigate ligand-receptor interactions, particularly for receptors that accommodate substituted aromatic ethers. The propyl group at the meta position provides a specific steric and lipophilic profile that can be used to map the binding pockets of enzymes or receptors. Furthermore, the diol functionality can be chemically modified to introduce reporter groups, such as fluorescent tags or biotin, enabling its use in biochemical assays to study protein localization and function.

A study on synthetic phenoxazone drugs highlighted that minor modifications in the side chain, such as the elongation by a methylene (B1212753) group, can lead to significant changes in anti-tumor activity and DNA-binding properties. nih.gov This underscores the principle that the specific structure of this compound could be finely tuned to probe specific biological processes.

Contribution to Fundamental Understanding of Structure-Function Relationships

The study of this compound and its isomers can contribute significantly to the fundamental understanding of structure-function relationships. By systematically varying the position and nature of the alkyl substituent on the phenoxy ring (e.g., ortho-, meta-, para-propyl) and comparing their physical, chemical, and biological properties, researchers can elucidate the impact of steric and electronic effects on molecular behavior.

For instance, comparing the properties of this compound with its ortho- and para-isomers, as well as with analogs bearing different alkyl chains, would provide valuable data for quantitative structure-activity relationship (QSAR) studies. Such studies are fundamental in rational drug design and in the development of new materials with tailored properties.

The table below presents a hypothetical comparison of predicted properties for positional isomers of propylphenoxy-1,2-propanediol, which would be essential for structure-function relationship studies.

| Property | 3-(o-Propylphenoxy)-1,2-propanediol | This compound | 3-(p-Propylphenoxy)-1,2-propanediol |

| Molecular Formula | C₁₂H₁₈O₃ | C₁₂H₁₈O₃ | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol | 210.27 g/mol | 210.27 g/mol |

| Predicted XlogP | 2.0 | 1.9 | 2.0 |

| Predicted Hydrogen Bond Donors | 2 | 2 | 2 |

| Predicted Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Data predicted by computational models. |

Potential as a Precursor or Intermediate in Advanced Organic Synthesis

The chemical structure of this compound, with its reactive hydroxyl groups and a modifiable aromatic ring, makes it a valuable precursor or intermediate in advanced organic synthesis. The diol functionality can undergo a variety of chemical transformations, including esterification, etherification, and oxidation, to yield a diverse range of derivatives.

For example, it can be used as a monomer in the synthesis of polyesters and polyurethanes. researchgate.net The incorporation of the m-propylphenoxy group into the polymer backbone would influence the material's properties, such as its thermal stability, solubility, and mechanical strength. The synthesis of polymers from propanediol (B1597323) derivatives is a well-established field, with applications in coatings, adhesives, and biomedical materials. researchgate.netspecialchem.com

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes this compound a useful building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of related compounds, such as 3-amino-1,2-propanediol (B146019) and 3-methylamino-1,2-propanediol, often involves multi-step reactions starting from precursors like glycerin chlorohydrin, highlighting the role of such propanediol derivatives as key intermediates. google.comgoogle.com

Role in the Development of Novel Chemical Methodologies

The synthesis and derivatization of this compound can drive the development of novel chemical methodologies. For instance, developing stereoselective syntheses of this chiral molecule would be a significant challenge and could lead to new catalytic methods for asymmetric synthesis.

Moreover, its use as a starting material could spur innovation in polymerization techniques. The specific properties imparted by the m-propylphenoxy group might require the development of new catalysts or polymerization conditions to achieve desired polymer architectures and properties. The use of functionalized propanediols, such as 3-allyloxy-1,2-propanediol, in creating high-quality films for perovskite photovoltaic devices showcases how tailored propanediol derivatives can be instrumental in advancing new technologies. sigmaaldrich.com

Emerging Frontiers in Related Chemical Spaces

The exploration of this compound and its derivatives opens up emerging frontiers in related chemical spaces. The broader class of propylene (B89431) glycol ethers is seeing expanding use in eco-friendly coatings, electronics manufacturing, and as versatile solvents in various industries. marketresearchintellect.com

One emerging area is the development of bio-based propanediols as sustainable building blocks for polymers and other chemicals. specialchem.com While this compound itself is likely derived from petrochemical sources, research into its properties could inform the design of novel bio-based aryloxy propanediols with similar functionalities.

Another frontier is the application of propanediol derivatives in advanced materials. For example, their use as components in the formulation of ionic liquids or as functional additives in nanotechnology are areas of active research. The unique combination of a hydrophilic diol and a lipophilic substituted aryl group in this compound could lead to interesting self-assembly properties and applications in areas such as drug delivery and materials science.

Conclusion and Future Research Trajectories

Synthesis of Key Findings and Current Understanding

The current body of scientific literature on 3-(m-propylphenoxy)-1,2-propanediol is notably sparse, with a significant absence of dedicated research studies. The primary available information is limited to its basic chemical identity and predicted properties. Public chemical databases provide its molecular formula, C12H18O3, and structure, which features a propanediol (B1597323) backbone linked to a meta-propylphenol via an ether bond. uni.lu

Much of the current understanding must be extrapolated from structurally related compounds. The phenoxy-1,2-propanediol scaffold is a known pharmacophore. For instance, the well-characterized compound 3-(2-Methoxyphenoxy)-1,2-propanediol, also known as Guaifenesin (B1672422), is widely used as a centrally acting muscle relaxant and expectorant. fishersci.be Another related molecule, 2-Methyl-2-propyl-1,3-propanediol, also exhibits sedative, anticonvulsant, and muscle relaxant properties. wikipedia.org The core structure suggests that this compound could possess biological activity, potentially modulated by the position and nature of the alkyl substituent on the phenoxy ring. The presence of the diol functional group also implies potential applications as a monomer or building block in polymer chemistry, similar to other diols like 1,3-propanediol (B51772) which is used in the synthesis of polyesters such as polytrimethylene terephthalate. wikipedia.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H18O3 | uni.lu |

| Molecular Weight | 210.27 g/mol | uni.lu |

| IUPAC Name | 3-(3-propylphenoxy)propane-1,2-diol | uni.lu |

| Monoisotopic Mass | 210.1256 Da | uni.lu |

| XlogP (predicted) | 1.9 | uni.lu |

| InChIKey | HEXPBLMJYQVQNU-UHFFFAOYSA-N | uni.lu |

Unaddressed Research Questions and Methodological Challenges

The lack of dedicated studies means that the research landscape for this compound is replete with unanswered questions.

Key Unaddressed Questions:

Biological Activity: Does the compound exhibit muscle relaxant, anticonvulsant, or other central nervous system activities analogous to related structures? What is its mechanism of action?

Metabolic Profile: How is the compound metabolized in vivo? A study on the related 3-(phenylamino)propane-1,2-diol found it was extensively metabolized, with less than 1% excreted unchanged. nih.gov Understanding the metabolic fate of the m-propylphenoxy variant is crucial.

Physical Properties: Experimentally determined data for melting point, boiling point, solubility, and spectral characteristics are absent.

Polymer Applications: Can it be effectively used as a monomer in polymerization, and what are the properties of the resulting polymers?

Methodological Challenges:

Synthesis and Purification: While synthesis can be proposed via routes like the Williamson ether synthesis from m-propylphenol and a suitable C3 synthon (e.g., glycidol (B123203) or 3-chloro-1,2-propanediol), optimizing reaction conditions to ensure high yield and selectivity for the meta-isomer would be a primary challenge. Purification to separate it from potential ortho- and para-isomers and other byproducts would require robust chromatographic techniques.

Analysis: The low volatility and high polarity characteristic of similar diols can complicate direct analysis by gas chromatography (GC) without derivatization, leading to poor peak shape and low sensitivity. nih.gov Developing reliable analytical methods for quantification in biological or material matrices is a necessary first step.

Chirality: The molecule contains a stereocenter at the 2-position of the propanediol chain. A significant methodological challenge would be the stereoselective synthesis of the (R)- and (S)-enantiomers and their subsequent chiral separation to investigate stereospecific biological activities.

Prospective Directions for Synthetic Innovation and Derivatization

Future synthetic work could focus on establishing an efficient and scalable synthesis route. Innovations might involve catalytic methods to improve regioselectivity for the meta-position during the etherification step. Biocatalysis, using enzymes to perform the synthesis, could offer a green and highly selective alternative.

Derivatization of the 1,2-diol moiety presents numerous opportunities.

Esterification: The two hydroxyl groups can be esterified to create prodrugs with altered solubility, lipophilicity, and pharmacokinetic profiles.

Polymerization: The diol can be used as a monomer to react with dicarboxylic acids or diisocyanates to form novel polyesters and polyurethanes. The propylphenoxy group would act as a bulky side chain, potentially imparting unique thermal or mechanical properties to the resulting polymers.

Ring Functionalization: Further substitution on the aromatic ring (e.g., halogenation, nitration) could be explored to create a library of derivatives for structure-activity relationship (SAR) studies. For example, the synthesis of a brominated analog, 3-(2-Bromo-6-propylphenoxy)-1,2-propanediol, is documented in chemical databases, indicating the feasibility of such modifications. nih.gov

Future Avenues for Preclinical Mechanistic Exploration

Given the structural similarities to known centrally acting agents, a primary avenue for preclinical exploration would be in neuroscience and pharmacology.

Receptor Binding Assays: Initial screening should investigate binding affinity for receptors associated with muscle relaxation and sedation, such as GABA-A receptors.

In Vivo Models: Animal models of anxiety, seizure, and muscle spasticity could be used to assess the compound's efficacy. Comparing its activity profile to that of Guaifenesin and other analogs would help elucidate the role of the m-propyl group in modulating biological effects.

Metabolism and Pharmacokinetics: Studies using liver microsomes would be essential to identify major metabolites. Subsequent in vivo pharmacokinetic studies in animal models would determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for understanding its potential therapeutic window and duration of action. The biotransformation of the related compound 3-(phenylamino)propane-1,2-diol has been studied in mice, providing a methodological basis for such exploration. nih.gov

Long-Term Vision for Impact within Chemical and Biological Sciences

The long-term vision for this compound encompasses two main domains: medicinal chemistry and materials science.

Medicinal Chemistry: As a novel scaffold, it could serve as a starting point for the development of a new class of therapeutic agents. By systematically modifying its structure (e.g., altering the alkyl chain length, changing its position on the ring, derivatizing the diol), it may be possible to fine-tune its activity, selectivity, and safety profile to develop superior drugs for neurological disorders or as muscle relaxants.

Materials Science: In polymer chemistry, it represents a novel functional monomer. The incorporation of the propylphenoxy side group could lead to the development of specialty polymers with tailored properties, such as increased hydrophobicity, altered refractive index, or improved thermal stability. These materials could find applications in advanced coatings, adhesives, or biodegradable plastics. nih.govresearchgate.net

Ultimately, the trajectory of this compound from an uncharacterized molecule to a valuable chemical entity hinges on foundational research to address the current knowledge gaps in its synthesis, properties, and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(m-Propylphenoxy)-1,2-propanediol, and how can regioselectivity be controlled during etherification?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between m-propylphenol and a 1,2-propanediol derivative (e.g., epichlorohydrin). Regioselectivity can be controlled using catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) or by adjusting reaction temperature. For example, lower temperatures favor primary alcohol substitution, while higher temperatures may promote secondary site reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the desired regioisomer .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR signals be resolved?

- Methodological Answer : Use -NMR and -NMR to confirm the ether linkage and substituent position. Overlapping signals in crowded aromatic regions can be resolved with 2D techniques like HSQC or COSY. For example, coupling constants between protons on the propanediol backbone and the aromatic ring can clarify substitution patterns. IR spectroscopy (C-O-C stretch at ~1100–1250 cm) and mass spectrometry (molecular ion peak at expected m/z) provide complementary validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt hazard mitigation strategies aligned with GHS guidelines (e.g., EU Regulation 1272/2008). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. While specific toxicity data for this compound may be limited, analogous 1,2-propanediol derivatives (e.g., 3-Chloro-1,2-propanediol) suggest potential irritancy. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions compared to chloro or methoxy analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents. For instance, compare the electron-withdrawing nature of chloro groups (3-Chloro-1,2-propanediol) versus the electron-donating m-propylphenoxy group. Solvent effects (e.g., polarity) and transition-state energies should be analyzed using software like Gaussian or ORCA. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) can resolve discrepancies between predicted and observed reactivity .

Q. What strategies mitigate experimental discrepancies in measuring physicochemical properties (e.g., diffusion coefficients) of 1,2-propanediol derivatives?

- Methodological Answer : For diffusion coefficient measurements, use standardized techniques like dynamic light scattering (DLS) or pulsed-field gradient NMR. Address solvent interactions (e.g., hydrogen bonding in 1,2-propanediol) by calibrating instruments with reference compounds (e.g., 3-Methoxy-1,2-propanediol). Statistical tools like weighted least squares can account for outliers caused by low solubility or aggregation .

Q. How does the m-propylphenoxy group influence the biological activity of 1,2-propanediol derivatives in pharmacological studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition or receptor binding). Compare the bioactivity of this compound with analogs like 3-(2-Methoxyphenoxy)-1,2-propanediol (an expectorant) to assess the role of alkyl chain length and substituent position. Molecular docking simulations (AutoDock Vina) can predict interactions with target proteins .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the oxidative stability of this compound?

- Methodological Answer : Design controlled oxidation experiments using agents like KMnO or HO under varying pH and temperature. Monitor degradation products via GC-MS or HPLC. Compare results with structurally similar compounds (e.g., 3-Methoxy-1,2-propanediol oxidizes to methoxyacetone) to identify trends. Publish raw data and experimental conditions to enable cross-lab reproducibility .

Comparative Reactivity

Q. Why does this compound exhibit distinct reactivity in esterification compared to 3-(p-Methoxyphenoxy)-1,2-propanediol?

- Methodological Answer : Steric hindrance from the meta-substituted propyl group slows nucleophilic attack at the primary alcohol site. In contrast, para-substituted methoxy groups (electron-donating) enhance electrophilicity at the secondary alcohol. Confirm via kinetic studies and -NMR monitoring of reaction intermediates .

Experimental Design

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.